4-Bromo-3-chloro-8-ethylquinoline
Description
4-Bromo-3-chloro-8-ethylquinoline is a halogenated quinoline derivative with a bromine atom at position 4, chlorine at position 3, and an ethyl group at position 6. Quinoline derivatives are known for their versatility as chelating agents, intermediates in radiopharmaceutical synthesis, and bioactive scaffolds . The ethyl group at position 8 may enhance lipophilicity and metabolic stability compared to smaller substituents, while bromine and chlorine atoms influence electronic properties and reactivity .
Properties
CAS No. |
1208613-93-7 |
|---|---|
Molecular Formula |
C11H9BrClN |
Molecular Weight |
270.554 |
IUPAC Name |
4-bromo-3-chloro-8-ethylquinoline |
InChI |
InChI=1S/C11H9BrClN/c1-2-7-4-3-5-8-10(12)9(13)6-14-11(7)8/h3-6H,2H2,1H3 |
InChI Key |
PNHDRIYTTWYLJG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC2=C(C(=CN=C21)Cl)Br |
Synonyms |
4-Bromo-3-chloro-8-ethylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4-Bromo-3-chloro-8-ethylquinoline with structurally related quinoline derivatives:
Physicochemical Properties
- Lipophilicity: The ethyl group at C8 in the target compound likely increases logP compared to analogs with methoxy (e.g., 4-Bromo-8-methoxyquinoline) or methyl groups (e.g., 4-Bromo-5-chloro-8-methylquinoline-3-carboxylate) .
- Thermal Stability: Halogenated quinolines generally exhibit high melting points (>150°C) due to strong intermolecular interactions. Crystallographic data for 4-Bromo-8-methoxyquinoline shows planar molecular geometry and weak C–H⋯π interactions, which may differ in the ethyl-substituted analog .
- Reactivity : Bromine at C4 and chlorine at C3 make the target compound amenable to nucleophilic substitution or cross-coupling reactions, similar to 8-bromo-4-chloroquinazoline derivatives .
Preparation Methods
Two-Step Halogenation of 8-Ethylquinoline Precursors
A common approach involves sequential chlorination and bromination of an 8-ethylquinoline backbone. Adapting methods from CN114957114A, the synthesis proceeds as follows:
Step 1: Chlorination at Position 3
-
Reactants : 8-Ethyl-4-hydroxyquinoline, N-chlorosuccinimide (NCS), glacial acetic acid.
-
Conditions : 70–110°C for 7–24 hours.
-
Mechanism : Radical-mediated chlorination facilitated by NCS in acidic media.
Step 2: Bromination at Position 4
-
Reactants : 3-Chloro-8-ethyl-4-hydroxyquinoline, tribromooxyphosphorus, dimethylformamide (DMF).
-
Conditions : −15°C to 100°C for 3–24 hours.
-
Workup : Filtration, ice-water quench, pH adjustment (≥7) with NaOH or NH₃·H₂O.
Example Protocol
-
Dissolve 8-ethyl-4-hydroxyquinoline (50 g, 0.29 mol) in glacial acetic acid (250 g).
-
Add NCS (38.74 g, 0.29 mol), react at 70°C for 7 hours.
-
Filter and dry to obtain 3-chloro-8-ethyl-4-hydroxyquinoline.
-
Dissolve the intermediate in DMF (150 g), cool to −15°C, and add tribromooxyphosphorus (68.81 g, 0.24 mol).
-
Heat to 20°C for 10 hours, filter, and neutralize with NaOH to isolate this compound.
Cyclization of Substituted Anilines
CN106432073B describes a three-step route for analogous bromo-chloroquinolines, adaptable for introducing the ethyl group:
Step 1: Condensation of 4-Bromoaniline with Ethyl Propiolate
-
Reactants : 4-Bromoaniline, ethyl propiolate, methanol.
-
Conditions : 30–50°C under N₂, yielding 3-(4-bromoanilino)ethyl acrylate.
Step 2: Cyclization to 6-Bromo-8-Ethylquinolin-4(1H)-one
-
Reactants : Intermediate from Step 1, diphenyl ether.
-
Conditions : 200–220°C, 2–10 hours.
Step 3: Chlorination with Phosphorus Trichloride
-
Reactants : Quinolinone intermediate, PCl₃, toluene.
-
Conditions : Reflux (110°C) for 2 hours.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Chlorination (Step 1) | Bromination (Step 2) |
|---|---|---|
| Optimal Solvent | Glacial acetic acid | DMF or dichloromethane |
| Temperature | 70–110°C | −15°C to 20°C |
| Reaction Time | 7–24 hours | 3–24 hours |
Higher temperatures (≥100°C) in chlorination reduce reaction time but may degrade sensitive substituents. Bromination at subzero temperatures minimizes side reactions.
Molar Ratios and Catalysts
| Reactant | Molar Ratio (Relative to Substrate) | Role |
|---|---|---|
| N-Chlorosuccinimide | 1:1–1:3 | Chlorinating agent |
| Tribromooxyphosphorus | 1:1–1:5 | Brominating agent |
| PCl₃ | 1:1–1:2 | Chlorination catalyst |
Excess NCS (1.5–3 equivalents) ensures complete chlorination, while tribromooxyphosphorus requires stoichiometric excess for efficient bromination.
Analytical and Spectroscopic Data
Characterization of Intermediates and Product
Challenges and Mitigation Strategies
Regioselectivity in Halogenation
Purification Difficulties
-
Issue : Co-elution of byproducts in column chromatography.
-
Solution : Sequential recrystallization from ethanol/water (1:3) and hexane/ethyl acetate (4:1).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Two-Step Halogenation | 55–65 | ≥95 | High | Moderate |
| Cyclization Route | 70–92 | ≥90 | Moderate | High |
The cyclization route offers higher yields but requires specialized aniline precursors. Two-step halogenation is more adaptable for late-stage functionalization.
Industrial Applications and Patents
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-3-chloro-8-ethylquinoline?
A multi-step halogenation strategy is commonly employed. Initial synthesis involves introducing bromine and chlorine at specific positions via electrophilic substitution, followed by alkylation at the 8-position using ethylating agents like ethyl iodide. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-halogenation. For example, halogenation under anhydrous conditions in dichloromethane at 0–5°C minimizes side reactions . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>85%) and purity (>95%) .
Q. What analytical techniques are critical for verifying purity and structural integrity?
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>98%) using a C18 column and acetonitrile/water mobile phase .
- NMR Spectroscopy : H and C NMR identify substituent positions. For instance, the ethyl group at C8 appears as a triplet (δ ~1.3 ppm) and quartet (δ ~3.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 298.95) .
Q. What safety protocols are essential for handling halogenated quinolines?
Halogenated quinolines require strict adherence to GHS guidelines:
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
- PPE : Nitrile gloves and lab coats prevent skin contact (H315/H319 risks) .
- Storage : Store at 2–8°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction at 150 K provides angstrom-level resolution. The ethyl group’s orientation and halogen positions are confirmed via thermal ellipsoid modeling. Weak intermolecular interactions (e.g., C–H⋯π) stabilize the crystal lattice, as seen in analogous 4-Bromo-8-methoxyquinoline structures . Data refinement with SHELXTL software ensures accuracy (R-factor < 0.05) .
Q. How do substituent positions influence reactivity and biological activity?
- Electronic Effects : Bromine at C4 increases electrophilicity, enhancing cross-coupling potential (e.g., Suzuki reactions). Chlorine at C3 directs regioselectivity in further functionalization .
- Biological Activity : The ethyl group at C8 improves lipophilicity (logP ~3.2), enhancing blood-brain barrier penetration in neuroactive compound analogs . Comparative studies with 5-Bromo-4-chloro-3-iodo-8-methylquinoline show that bulkier substituents reduce binding affinity to metalloproteinases by ~40% .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Step 1 : Synthesize derivatives with varied substituents (e.g., replacing ethyl with trifluoromethoxy) to assess steric/electronic effects .
- Step 2 : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to quantify activity. For example, IC values against amyloid-beta aggregation correlate with substituent electronegativity .
- Step 3 : Molecular docking (AutoDock Vina) identifies key interactions (e.g., halogen bonding with His14 in MMP-9) .
Q. What methodologies optimize radiohalogenation for PET/SPECT imaging applications?
- Precursor Design : Replace bromine with Br via isotopic exchange (Cu(I)-catalyzed, 120°C, 2h) .
- Purification : Solid-phase extraction (C18 cartridges) removes unreacted isotopes, achieving radiochemical purity >99% .
- Validation : Autoradiography in murine models confirms target specificity (e.g., amyloid plaque uptake) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
